molecular formula C13H14ClN3O B2761437 2-chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide CAS No. 923769-07-7

2-chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide

Cat. No.: B2761437
CAS No.: 923769-07-7
M. Wt: 263.73
InChI Key: BRNPCAZHCQBIIH-UHFFFAOYSA-N
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Description

2-Chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide typically involves the following steps:

  • Preparation of 1-methyl-1H-imidazole-2-carbaldehyde: : This can be achieved by reacting 1-methyl-1H-imidazole with chloroform in the presence of a base.

  • Formation of the imidazole-phenylmethyl intermediate: : The aldehyde group of 1-methyl-1H-imidazole-2-carbaldehyde is then reacted with phenylmethylamine to form an imidazole-phenylmethyl intermediate.

  • Chloroacetylation: : The intermediate is then treated with chloroacetyl chloride to introduce the chloroacetyl group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Nucleophilic substitution reactions can occur at the chloroacetyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Formation of reduced analogs.

  • Substitution: : Formation of substituted derivatives based on the nucleophile used.

Scientific Research Applications

2-Chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity and can be used in the study of biological systems.

  • Industry: : Use in the production of various chemical products and materials.

Comparison with Similar Compounds

2-Chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide can be compared with other similar compounds, such as:

  • 2-chloro-N-(1-methyl-1H-imidazol-2-yl)acetamide

  • N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide

  • 2-chloro-N-(phenylmethyl)acetamide

Properties

IUPAC Name

2-chloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-17-8-7-15-13(17)12(16-11(18)9-14)10-5-3-2-4-6-10/h2-8,12H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNPCAZHCQBIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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